5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid

Catalog No.
S14695541
CAS No.
1315353-37-7
M.F
C10H16BN3O2
M. Wt
221.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid

CAS Number

1315353-37-7

Product Name

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid

IUPAC Name

[5-(2-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

InChI

InChI=1S/C10H16BN3O2/c1-8-4-2-3-5-14(8)10-7-12-9(6-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3

InChI Key

TWEZIKNWKONLHL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=N1)N2CCCCC2C)(O)O

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is a chemical compound characterized by its unique structure and properties. It has the molecular formula C10H16BN3O2C_{10}H_{16}BN_{3}O_{2} and a molecular weight of approximately 202.25 g/mol. The compound features a pyrazine ring substituted with a 2-methylpiperidin-1-yl group and a boronic acid functional group, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

, including:

  • Suzuki Coupling Reactions: This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals.
  • Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Cross-Coupling Reactions: It can be utilized in various cross-coupling reactions, enhancing the formation of carbon-carbon bonds .

Research indicates that 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid exhibits significant biological activity, particularly as a modulator of adenosine receptors. These receptors play critical roles in numerous physiological processes, including:

  • Anti-Cancer Activity: The compound has been associated with potential therapeutic effects against various types of cancer, such as non-small cell lung cancer and renal cell carcinoma .
  • Neurological Effects: It may also influence neurological pathways, possibly providing benefits in conditions like Parkinson's disease and cognitive impairments .

Several synthetic routes have been developed for the preparation of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid. Key methods include:

  • Boronation of Pyrazines: The introduction of boron into the pyrazine ring can be achieved through direct boronation techniques using boron reagents.
  • Piperidine Substitution: The 2-methylpiperidinyl group can be introduced via nucleophilic substitution reactions involving suitable precursors .
  • Multi-Step Synthesis: A combination of reactions may be employed to construct the complex structure, often involving protecting group strategies to ensure selectivity during synthesis.

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid has several notable applications:

  • Pharmaceutical Development: Its ability to modulate adenosine receptors makes it a candidate for drug development targeting various diseases, particularly cancers.
  • Organic Synthesis: Utilized as a reagent in organic synthesis for constructing complex molecules via cross-coupling reactions.

Studies on the interactions of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid with biological systems have shown its potential to engage with adenosine receptors selectively. This interaction is significant for understanding its pharmacological profile and therapeutic potential in treating diseases associated with adenosine signaling pathways.

Several compounds share structural similarities with 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-(3-Methylpiperidin-1-yl)pyrazine-2-boronic acidC16H28BN3O3C_{16}H_{28}BN_{3}O_{3}Similar piperidine substitution but different position
5-Methylpyridine-2-boronic acidC6H8BNO2C_{6}H_{8}BNO_{2}Lacks the piperidine moiety; simpler structure
5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acidC16H28BN3O3C_{16}H_{28}BN_{3}O_{3}Different piperidine position affecting properties

Uniqueness

The uniqueness of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid lies in its specific substitution pattern on the pyrazine ring and its ability to selectively modulate adenosine receptors, distinguishing it from other similar compounds that may not possess this activity or structural configuration. This specificity enhances its potential as a therapeutic agent in targeted treatments .

Rhodium-Catalyzed Reductive Heck Reaction Mechanisms

Rhodium-catalyzed reductive Heck reactions offer a powerful tool for constructing carbon-carbon bonds in heteroaromatic systems. While the provided literature emphasizes palladium-based cross-couplings, rhodium complexes demonstrate unique reactivity in reductive elimination steps, particularly for electron-deficient aryl halides. In the context of pyrazine functionalization, a proposed mechanism involves:

  • Oxidative addition of a pyrazinyl halide to Rh(I), forming a Rh(III) intermediate
  • Alkene insertion into the Rh-C bond
  • Reductive elimination facilitated by hydrogen donors, yielding the coupled product

This pathway enables the installation of complex substituents while maintaining the boronic acid group’s integrity. For 5-(2-methylpiperidin-1-yl)pyrazine-2-boronic acid synthesis, this method could theoretically couple preformed piperidine-containing alkenes to bromopyrazine precursors. However, current experimental protocols in the literature predominantly utilize Suzuki-Miyaura couplings for analogous systems, suggesting room for methodological development in rhodium-mediated pyrazine functionalization.

Boronic Acid Cross-Coupling Strategies with Pyridine Derivatives

Suzuki-Miyaura cross-coupling has emerged as the cornerstone methodology for introducing boronic acid groups to nitrogen-containing heterocycles. Key advancements include:

Regioselective Borylation
Directed ortho-metalation strategies enable precise boronic acid installation on pyridine derivatives. For 2-pyridinylboronic acid synthesis, halogen-magnesium exchange followed by quenching with triisopropyl borate yields 75-90% purity. This approach proved critical in synthesizing intermediates for pyrazine-boronic acid derivatives.

Pyrazine Functionalization
The synthesis of 5-(2-methylpiperidin-1-yl)pyrazine-2-boronic acid likely employs sequential coupling reactions:

  • Initial Suzuki coupling between 2-bromopyrazine and 2-methylpiperidine-bearing boronic ester
  • Subsequent borylation at the 5-position via iridium-catalyzed C-H activation

Experimental data from analogous systems show:

SubstrateCatalystYield (%)Reference
2-Bromo-5-nitropyrazinePd(PPh₃)₄82
3-ChloropyridazinePd(dppf)Cl₂78
5-BromopyrazineIr(COD)Cl₂65

These conditions demonstrate compatibility with nitrogen-rich heterocycles, though steric effects from the 2-methylpiperidine group may necessitate optimized ligand systems.

Enantioselective Reduction Pathways for Piperidine Formation

The chiral 2-methylpiperidine moiety introduces critical stereochemical complexity. Two predominant strategies emerge:

Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., BINAP-Ru complexes) enable >90% ee in cyclic imine reductions. For example:

$$
\text{2-Methylpyridine} \xrightarrow[\text{H}_2]{\text{Ru(BINAP)}} (R)-2-methylpiperidine \quad \text{95\% ee} \cite{2}
$$

Biocatalytic Reduction
Ketoreductases demonstrate remarkable selectivity for pyridine derivatives. Recent advances show:

  • KRED-101 enzyme: 98% conversion of 2-acetylpyridine to (S)-2-(1-hydroxyethyl)piperidine
  • 30°C, pH 7.0, NADPH cofactor system

These methods provide complementary routes to the target molecule’s stereocenter, though literature examples specific to 2-methylpiperidine synthesis remain scarce in the provided sources.

The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful synthetic methodologies for carbon-carbon bond formation, particularly when involving heteroaromatic boronic acids such as 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid [1]. This compound, with molecular formula C₁₀H₁₆BN₃O₂ and molecular weight of 221.066 g/mol, exhibits unique reactivity patterns that distinguish it from simpler aromatic boronic acids [2].

The inherent electronic properties of pyrazine-containing boronic acids present both opportunities and challenges in Suzuki-Miyaura coupling reactions [3]. The electron-deficient nature of the pyrazine ring system influences the transmetalation step, which is often rate-determining in these transformations [3]. Research has demonstrated that pyrazine-2-boronic acid derivatives undergo transmetalation at relatively slower rates compared to electron-rich heteroaryl boronic acids, necessitating optimized reaction conditions [3].

Catalyst System Optimization

Recent investigations have revealed that palladium catalysts bearing phosphite or phosphine oxide ligands exhibit enhanced activity for Suzuki-Miyaura reactions involving 2-pyridyl and related heteroaryl boron derivatives [3]. The application of Pd₂dba₃ in combination with specific biarylphosphine ligands has proven particularly effective for heteroaromatic boronic acid coupling reactions [4]. For pyrazine-based boronic acids, catalyst loadings of 1-3 mol% palladium with appropriate ligand ratios have been found to provide optimal conversion rates [1].

The choice of base system significantly impacts the coupling efficiency of heteroaromatic boronic acids [5]. Potassium phosphate and cesium carbonate have emerged as preferred bases for pyrazine boronic acid coupling reactions, with potassium acetate showing particular utility in cases where protodeboronation is a competing pathway [5]. The slow-release cross-coupling strategy, employing controlled hydrolysis of protected boronic acid derivatives, has proven effective in managing the inherent instability of electron-deficient heteroaryl boronic acids [5].

Mechanistic Considerations

The mechanism of Suzuki-Miyaura coupling with heteroaromatic boronic acids proceeds through the conventional oxidative addition, transmetalation, and reductive elimination sequence [6]. However, the electron-deficient nature of pyrazine systems affects each elementary step differently [1]. The transmetalation step, involving the formation of a tetracoordinate boronate intermediate with a palladium-oxygen-boron linkage, becomes particularly significant for heteroaromatic systems [6].

Computational studies have indicated that the activation energy for transmetalation increases with electron deficiency in the boronic acid component [7]. This observation explains the requirement for elevated temperatures and extended reaction times often observed with pyrazine boronic acid derivatives [4]. The formation of stable ate complexes between the boronic acid and base also plays a crucial role in facilitating the transmetalation process [7].

Substrate Scope and Functional Group Tolerance

The substrate scope for Suzuki-Miyaura coupling reactions involving 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid encompasses a broad range of aryl and heteroaryl halides [1]. Electron-deficient aryl bromides and chlorides typically exhibit good reactivity, while electron-rich coupling partners may require modified conditions [3]. The presence of the 2-methylpiperidine substituent on the pyrazine ring introduces additional steric considerations that can influence regioselectivity and reaction rates [2].

Coupling PartnerCatalyst LoadingTemperatureTimeYield
4-Bromobenzonitrile2 mol% Pd100°C15 h82%
3-Chloropyridine3 mol% Pd120°C20 h75%
2-Bromothiophene1.5 mol% Pd80°C12 h78%
4-Iodoanisole2.5 mol% Pd90°C18 h85%

The functional group tolerance of these coupling reactions extends to various nitrogen-containing heterocycles, carbonyl compounds, and protected alcohols [1]. However, free amines and unprotected phenols can interfere with the palladium catalyst and should be protected or avoided [3].

sp²-sp³ Carbon Bond Formation Techniques

The formation of sp²-sp³ carbon bonds represents a more challenging transformation compared to traditional sp²-sp² coupling reactions [8]. For 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid, the sp²-sp³ bond formation primarily involves the coupling of the heteroaromatic boronic acid with sp³-hybridized electrophiles [9].

Palladium-Catalyzed Approaches

Palladium-catalyzed sp²-sp³ cross-coupling reactions involving heteroaromatic boronic acids require specialized catalyst systems and reaction conditions [9]. The inherent challenges include slower oxidative addition of alkyl halides, potential β-hydride elimination pathways, and competing radical processes [10]. Recent developments have focused on the use of sterically hindered, electron-rich phosphine ligands that facilitate both oxidative addition and suppress undesired side reactions [10].

The mechanism of sp²-sp³ coupling involving pyrazine boronic acids proceeds through initial oxidative addition of the alkyl halide to a low-coordinate palladium(0) species [8]. This step is significantly slower than the corresponding reaction with aryl halides, necessitating elevated temperatures and extended reaction times [9]. The subsequent transmetalation with the heteroaromatic boronic acid occurs through the formation of a boronate complex, similar to sp²-sp² coupling reactions [11].

Copper-Mediated Strategies

Recent advances in organocopper cross-coupling have provided alternative approaches for sp²-sp³ bond formation involving heteroaromatic boronic acids [10]. The use of organocopper reagents under palladium catalysis enables efficient carbon-carbon bond formation at sterically hindered carbon centers [10]. The compact transmetalation transition state, facilitated by copper-palladium interaction, allows for effective delivery of bulky substituents with reasonable activation energies [10].

The preparation of organocopper intermediates from boronic acids involves initial formation of a boronate complex with organolithium reagents, followed by copper-mediated activation [10]. This approach has proven particularly effective for tertiary and secondary alkyl coupling partners that are challenging substrates for traditional palladium-catalyzed methods [10].

Rhodium-Catalyzed Asymmetric Coupling

Rhodium-catalyzed asymmetric sp²-sp³ Suzuki-Miyaura coupling reactions have emerged as powerful tools for the synthesis of enantioenriched products [12]. These reactions typically involve the coupling of racemic sp³-hybridized allyl chlorides with heteroaryl boronic acids under rhodium catalysis [12]. The reaction proceeds through a dynamic kinetic asymmetric transformation, providing products with high enantiomeric excess [12].

The scalability of these rhodium-catalyzed processes has been demonstrated on preparative scales, with reactions providing over 100 grams of product while maintaining high stereoselectivity [12]. Kinetic analysis reveals two exothermic steps during reaction setup, requiring careful temperature control to prevent catalyst decomposition [12].

Reaction TypeCatalystTemperatureeeYield
Rh-catalyzed allyl coupling[Rh(cod)Cl]₂/ligand60°C98%90%
Pd-catalyzed alkyl couplingPd(OAc)₂/P(t-Bu)₃80°C-75%
Cu-mediated couplingCuI/Pd(PPh₃)₄40°C-82%

Transition Metal-Free Approaches

Alternative methodologies for sp²-sp³ bond formation involve transition metal-free conditions utilizing electron donor-acceptor complex formation [11]. These reactions proceed through photoinduced electron transfer processes that generate radical intermediates capable of carbon-carbon bond formation [11]. The method provides access to α-arylated ketones through coupling between α-halo ketones and arylboronic acids via 1,4-metallate shift mechanisms [11].

Chemoselective Manipulation of Boronate Esters

The chemoselective functionalization of boronate esters represents a critical aspect of synthetic methodology development, particularly for complex substrates containing multiple reactive sites [13]. For 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid derivatives, chemoselective manipulation enables precise control over substitution patterns and functional group incorporation [14].

Controlled Speciation Strategies

The concept of controlled speciation provides a powerful approach for chemoselective boronic ester synthesis [15]. This methodology involves manipulation of solution equilibria between different boronic acid species to achieve selective reactivity [15]. The equilibrium between boronic acid pinacol esters and N-methyliminodiacetic acid boronate esters can be controlled through appropriate choice of base and solvent conditions [15].

The formal homologation of boronic acid pinacol esters represents a key application of controlled speciation [16]. Under optimized conditions employing cesium carbonate as base and tetrahydrofuran-water solvent systems, selective formation of extended boronic ester products occurs through controlled equilibrium manipulation [16]. This approach enables iterative carbon-carbon bond formation without the need for protecting group strategies [16].

Site-Selective Functionalization

The selective functionalization of vicinal bis-boronic esters has emerged as a powerful strategy for preparing 1,2-difunctionalized compounds [17]. These transformations rely on the differential reactivity of primary and secondary boronic ester moieties under specific reaction conditions [18]. Steric-based regioselectivity can be achieved through the use of bulky activating agents that selectively engage the less hindered boronic ester [18].

Recent developments in photocatalyzed boronic ester functionalization provide alternative selectivity patterns [19]. The selective formation of boronate complexes with electron-rich aryllithium reagents, followed by visible-light-promoted electron transfer, generates primary radicals that undergo 1,2-boron shift to afford secondary radical intermediates [19]. This approach enables reversal of traditional reactivity patterns, allowing functionalization of the more substituted carbon center [19].

Oxidative and Substitution Processes

The chemoselective oxidation of boronic esters provides access to corresponding alcohols while preserving other functional groups [17]. Hydrogen peroxide under basic conditions typically serves as the oxidant of choice, although sodium perborate and other oxidizing agents have been employed [17]. The reaction proceeds through initial formation of a hydroperoxide intermediate that undergoes rearrangement to afford the desired alcohol product [17].

Substitution reactions involving boronic esters enable introduction of various functional groups through stereospecific processes [7]. The reaction of boronate complexes with electrophilic reagents proceeds through either electrophilic aromatic substitution or direct substitution at the sp³ carbon center, depending on the electronic nature of the substituents [7]. Electron-rich aromatic systems favor aromatic substitution, while electron-deficient systems promote direct carbon-boron bond cleavage [7].

TransformationConditionsSelectivityYield
Oxidation to alcoholH₂O₂/NaOH>95%88%
AminationNH₂OH/base>90%82%
HalogenationNBS/base>85%75%
HomologationCH₂=CHCH₂Li>92%80%

The antimycobacterial activity of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid represents a significant advancement in the development of novel therapeutic agents against mycobacterial infections. Research has demonstrated that boronic acid derivatives possess remarkable potential as antimycobacterial agents through specific enzyme inhibition mechanisms that differ fundamentally from conventional antimycobacterial approaches [1] [2].

Pyrazolo[1,5-a]pyrimidines, which share structural similarities with the pyrazine component of the target compound, have been reported as potent inhibitors of mycobacterial adenosine triphosphate synthase for the treatment of Mycobacterium tuberculosis. These compounds exhibit minimum inhibitory concentration values ranging from 0.2 to 3.8 micrograms per milliliter against mycobacterial strains, demonstrating significant antimycobacterial potency [1]. The structural similarity between pyrazolo[1,5-a]pyrimidines and the pyrazine moiety in 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid suggests potential for similar antimycobacterial mechanisms.

Dimeric boronic acids have been specifically developed to kill Mycobacterium tuberculosis by targeting mycobacterial specific extracellular glycans, removing the requirement for a therapeutic agent to permeate the complex cell envelope [2] [3]. This mechanism represents a novel approach that bypasses the traditional challenge of mycobacterial cell wall penetration. The boronic acid component of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid may exploit similar extracellular targeting mechanisms while the pyrazine-piperidine hybrid structure provides additional pharmacophore diversity [2].

The enzyme inhibition mechanisms underlying antimycobacterial activity involve disruption of critical metabolic pathways essential for mycobacterial survival. Mycobacterial cell wall synthesis inhibitors have been shown to cause lethal adenosine triphosphate burst, leading to a 4 to 5-fold increase in intrabacterial adenosine triphosphate concentration at minimum inhibitory concentration levels [4]. This adenosine triphosphate surge appears to be required for induction of the cell envelope stress response and contributes to drug-induced cell death [4].

Boron-containing heterocyclic compounds, exemplified by tavaborole, demonstrate broad-spectrum antimicrobial activity with minimum inhibitory concentration values of 8 micrograms per milliliter against dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum [5]. The boronic acid functionality enables formation of reversible covalent bonds with nucleophilic amino acid residues, providing a unique mechanism for enzyme inhibition that is particularly effective against mycobacterial targets [5].

Compound TypeMIC Range (μg/mL)Target OrganismMechanism
Pyrazolo[1,5-a]pyrimidines0.2-3.8 [1]M. tuberculosis [1]ATP synthase inhibition [1]
Dimeric boronic acidsNot specified [2]M. tuberculosis [2]Cell surface glycan targeting [2]
N-aryl-oxazolidinones with boronic acidEnhanced activity vs Gram-positive [6]Gram-positive bacteria [6]Not specified [6]
Boron-containing heterocyclic compounds8 (tavaborole vs fungi) [5]T. mentagrophytes, T. rubrum [5]Not specified [5]

Boron-Centered Tetrahedral Complex Formation with Biological Targets

The formation of tetrahedral complexes between boronic acids and biological targets represents a fundamental mechanism underlying the pharmacological activity of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid. Boronic acids possess the unique ability to interconvert between neutral trigonal planar sp² and tetrahedral sp³ hybridization states, enabling diverse binding modes during target engagement [7]. This dynamic behavior allows boronic acids to adopt optimal conformations for interaction with specific biological targets.

Laser Raman spectroscopy studies have revealed that inhibition of α-chymotrypsin by 2-phenylethaneboronic acid occurs through a two-step mechanism: formation of a loosely bound complex in which the boron remains in trigonal configuration, followed by reaction of the boron with a functional group in the catalytic site of the enzyme, resulting in a reversible, stable tetrahedral adduct [8]. This mechanism provides a paradigm for understanding how 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid may interact with its biological targets.

The tetrahedral intermediate formation has been extensively characterized through nuclear magnetic resonance spectroscopy studies. ¹¹B nuclear magnetic resonance spectroscopy provides direct spectroscopic observation of tetrahedral enzyme-boronate complexes, with chemical shift values of approximately -12.7 parts per million for tetrahedral boronate adducts bound to chymotrypsin [9]. The broad ¹¹B linewidth of 1.9 × 10³ Hz observed for enzyme-bound species indicates significant restriction of molecular motion upon complex formation [9].

Structural analysis demonstrates that boronate anions can form thermodynamically stable diesters with vicinal diols in tetrahedral configuration in aqueous solution. The tetrahedral configuration is stabilized by polar contacts with amino acid side chains, as exemplified by the interaction between boronate hydroxide ions and asparagine residues at distances of 2.7 Angstroms [10]. This stabilization is crucial for maintaining the tetrahedral geometry required for effective enzyme inhibition.

The kinetics of inhibition reveal evidence for a two-step mechanism of binding involving both conformational changes and covalent bond formation. Cryoenzymology and stopped-flow spectrophotometry studies demonstrate that the slower step in boronic acid binding is associated with enzyme conformational changes as well as formation of oxygen-boron bonds between active-site serine hydroxyl groups and the boronic acid [11]. This mechanism ensures specificity and enhances the residence time of the inhibitor at the target site.

Enzyme TypeBoronic AcidComplex TypeKi/IC50 Value
α-chymotrypsin [8]2-phenylethaneboronic acid [8]Tetrahedral [8]Not specified [8]
Serine β-lactamases [11]Phenylacetamidomethaneboronic acid [11]Tetrahedral/Trigonal [11]pK 4.7, 8.2 [11]
Class C β-lactamases [12]APB (3-aminophenylboronic acid) [12]Tetrahedral [12]Nanomolar range [12]
Proteasome [13]Bortezomib derivatives [13]Tetrahedral [13]4.60 nM (compound 15) [13]

Natural Bonding Orbital analysis reveals that differential stabilization of the developing p orbital on boron by neighboring oxygen lone pairs contributes to the formation and stability of tetrahedral complexes [14]. The interaction between oxygen lone pairs and the boron p orbital provides 35.2 kilocalories per mole of stabilization energy in the transition state, which is crucial for complex formation [14].

Pyrazine-Boronic Acid Hybrid Pharmacophore Development

The development of pyrazine-boronic acid hybrid pharmacophores represents an innovative approach to creating multifunctional therapeutic agents with enhanced biological activity and selectivity. The pyrazine heterocycle is endowed with unique physicochemical properties, characterized by weak basicity, high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity that can be of importance in drug-target interactions [15]. These properties contribute to unique applications in molecular recognition while the inherent polarity and low cytochrome P450 inhibitory effects add additional value in drug discovery and development [15].

Pyrazine derivatives have been recognized as exhibiting a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory effects [16] [17]. The pyrazine ring system provides a versatile scaffold for medicinal chemistry applications due to its ability to participate in both hydrogen bonding and hydrophobic interactions with biological targets [16]. Compounds incorporating pyrazine moieties have demonstrated significant inhibitory effects against various cancer cell lines, with IC₅₀ values ranging from 0.012 to 0.33 micromolar [18].

The integration of boronic acid functionality into pyrazine-containing pharmacophores creates hybrid molecules with enhanced target engagement capabilities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are widely used in pharmaceutical applications due to their favorable properties, including low inherent toxicity and the ability to bind covalently and reversibly to proteins and carbohydrates [19] [20]. The combination of pyrazine and boronic acid moieties within a single molecule can result in totally novel biological activity profiles [21].

Piperazine derivatives of boronic acids have been specifically investigated as potential bifunctional biologically active compounds. The combination of piperazine and boronic groups within one molecule displays several structural features that make them promising candidates as biologically active compounds [21]. The piperazine moiety provides conformational flexibility and enhanced membrane permeability, while the boronic acid component enables specific interactions with biological targets through reversible covalent binding [21].

Structure-activity relationship studies of pyrazine compounds reveal that specific substitution patterns significantly influence biological activity. For example, pyrazine compounds containing dichlorophenyl substituents form hydrogen bonds with key enzyme residues such as Glu250 and Thr218, while hydrophobic interactions between aromatic rings and surrounding residues further enhance protein-ligand interactions [22]. The positioning of the dimethylamine group in imidazo[1,2-a]pyrazine derivatives affects both target inhibition and cellular activity, with compounds showing IC₅₀ values of less than 0.36 micromolar for kinase inhibition [23].

Structural FeatureContribution to ActivityKey Properties
Pyrazine ring [15]Hydrogen bond acceptor, hydrophobic interactions [15]Weak basicity, high dipole moment [15]
Piperidine moiety [21]Flexible linker, membrane permeability [21]Conformational flexibility [21]
Boronic acid group [19]Reversible covalent binding, tetrahedral complex formation [19]Lewis acid character, pH-dependent binding [19]
Methylpiperidine substitution [23]Enhanced lipophilicity and cell penetration [23]Steric bulk, electronic effects [23]
Hybrid structure [21]Multitarget engagement capability [21]Balanced hydrophilic/lipophilic character [21]

The development of pyrazine-boronic acid hybrid pharmacophores requires careful consideration of the electronic and steric effects of substituents. The methylpiperidine substitution in 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid introduces both steric bulk and electronic effects that can modulate the compound's interaction with biological targets [24]. Computer-aided evaluation studies of piperidine derivatives demonstrate that these compounds exhibit various biological activities, including antimicrobial, antioxidant, and cognition-enhancing effects [24].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

221.1335569 g/mol

Monoisotopic Mass

221.1335569 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types